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Compound of Interest

Compound Name: Fmoc-DL-histidine

Cat. No.: B2687447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-DL-histidine is a racemic mixture of the N-α-fluorenylmethyloxycarbonyl (Fmoc)

protected form of the amino acid histidine. This derivative is a crucial building block in solid-

phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development,

and the creation of novel biomaterials. The Fmoc protecting group provides a base-labile shield

for the alpha-amino group, allowing for sequential and controlled addition of amino acids to a

growing peptide chain. The presence of the imidazole side chain in histidine residues imparts

unique properties to peptides, including catalytic activity, metal chelation capabilities, and pH-

responsive behavior. This technical guide provides a comprehensive overview of the chemical

properties of Fmoc-DL-histidine, detailed experimental protocols, and visualizations to aid

researchers in its effective application.

Core Chemical Properties
Fmoc-DL-histidine is a white to off-white or light yellow crystalline powder. As a racemic

mixture, it contains equal amounts of Fmoc-D-histidine and Fmoc-L-histidine.
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Property Value Reference

CAS Number 157355-76-5 [1]

Molecular Formula C₂₁H₁₉N₃O₄ [2]

Molecular Weight 377.39 g/mol [2]

Appearance
White to off-white or light

yellow powder
[1]

Purity Typically ≥98.5% [1]

Solubility Soluble in DMF and DMSO. [3]

Melting Point

While a specific melting point

for the DL-form is not readily

available, the L-enantiomer,

Fmoc-L-histidine, has a

reported melting point of 171

°C. Another derivative, Fmoc-

L-His(1-Me)-OH, melts at 135-

136 °C.

[4][5]

Storage
Store at 10°C - 25°C,

protected from light.
[5]

Spectroscopic Data
Detailed experimental spectroscopic data for Fmoc-DL-histidine is not widely published.

However, the expected spectral characteristics can be inferred from the known properties of the

Fmoc group and the histidine side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the α-proton of the amino

acid, the β-protons, and the protons of the imidazole ring.
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¹³C NMR: The carbon NMR spectrum will display resonances for the carbons of the Fmoc

group, the carbonyl carbon of the carboxylic acid, the α-carbon, the β-carbon, and the

carbons of the imidazole ring.

Infrared (IR) Spectroscopy: The IR spectrum of Fmoc-DL-histidine will exhibit characteristic

absorption bands corresponding to its functional groups. Key expected peaks include:

N-H stretching of the carbamate and imidazole ring.

C=O stretching of the carbamate and carboxylic acid.

Aromatic C-H and C=C stretching from the fluorenyl and imidazole rings.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected

to show the protonated molecular ion [M+H]⁺ at m/z 378.1.

Experimental Protocols
Fmoc Protection of DL-Histidine
This protocol describes a general method for the N-α-Fmoc protection of DL-histidine.

Materials:

DL-Histidine

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

Sodium bicarbonate (NaHCO₃)

Dioxane

Water

Diethyl ether

1 M Hydrochloric acid (HCl)

Procedure:
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Dissolve DL-histidine in a 10% aqueous solution of sodium bicarbonate.

Add a solution of Fmoc-OSu in dioxane to the histidine solution with vigorous stirring.

Allow the reaction to proceed at room temperature for several hours until completion,

monitoring by thin-layer chromatography (TLC).

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to

remove unreacted Fmoc-OSu and byproducts.

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl to precipitate the Fmoc-
DL-histidine.

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

DL-Histidine
Reaction

(NaHCO3, Dioxane/H2O)
Fmoc-OSu

Aqueous/Organic
Extraction

Acidification (HCl)
& Precipitation Fmoc-DL-Histidine

Click to download full resolution via product page

Fmoc protection of DL-histidine workflow.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-DL-
Histidine
This protocol outlines the general steps for incorporating Fmoc-DL-histidine into a peptide

chain on a solid support.

Materials:

Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

Fmoc-DL-histidine

Coupling reagent (e.g., HBTU, HATU)
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Base (e.g., DIPEA, NMM)

Deprotection solution (e.g., 20% piperidine in DMF)

DMF (Peptide synthesis grade)

DCM

Procedure:

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group

from the N-terminal amino acid. Wash the resin thoroughly with DMF.

Amino Acid Coupling:

Pre-activate Fmoc-DL-histidine by dissolving it in DMF with a coupling reagent and a

base.

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 1-2 hours.

Wash the resin with DMF to remove excess reagents.

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping

solution (e.g., acetic anhydride and DIPEA in DMF).

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide

sequence.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2687447?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2687447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fmoc-AA-Resin

Fmoc Deprotection
(20% Piperidine/DMF)

DMF Wash

Couple Fmoc-DL-Histidine
(HBTU/DIPEA)

DMF Wash

Fmoc-His-AA-Resin

Click to download full resolution via product page

SPPS cycle for Fmoc-DL-histidine incorporation.

Fmoc Deprotection in Solution
This protocol describes the removal of the Fmoc group from a peptide containing Fmoc-DL-
histidine in a solution phase.

Materials:

Fmoc-protected peptide

Acetonitrile
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Morpholine or Piperidine

DCM

5% aqueous LiCl solution

Procedure:

Dissolve the Fmoc-protected peptide in acetonitrile.

Add morpholine or piperidine to the solution while stirring.

Stir the reaction at room temperature for the appropriate time (typically 1-24 hours),

monitoring by LC-MS for completion.

Quench the reaction by adding water.

Extract the product with DCM.

Wash the combined organic phases with 5% aqueous LiCl solution.

Dry the organic layer with sodium sulfate and filter.

Evaporate the solvent to obtain the crude deprotected peptide, which can be further purified

by chromatography.[6]

Signaling Pathways and Biological Relevance
Fmoc-DL-histidine itself is a synthetic molecule and is not directly involved in biological

signaling pathways. However, the histidine residues it introduces into peptides are of significant

biological importance. The imidazole side chain of histidine has a pKa near physiological pH,

allowing it to act as both a proton donor and acceptor in enzymatic catalysis. Histidine residues

are frequently found in the active sites of enzymes and are crucial for the function of many

proteins. Furthermore, histidine is a precursor to histamine, a key molecule in local immune

responses, and carnosine, an important dipeptide with antioxidant properties.

Conclusion
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Fmoc-DL-histidine is an essential reagent for the synthesis of peptides containing histidine

residues. Its chemical properties, particularly the base-labile nature of the Fmoc group, allow

for its efficient use in solid-phase peptide synthesis. Understanding the fundamental chemical

characteristics and having access to detailed experimental protocols is critical for researchers

aiming to synthesize and utilize histidine-containing peptides in a variety of scientific and

therapeutic applications. This guide provides a foundational resource to facilitate the successful

application of Fmoc-DL-histidine in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. lookchem.com [lookchem.com]

2. FMOC-L-Histidine | C21H19N3O4 | CID 7019075 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. caymanchem.com [caymanchem.com]

4. chemimpex.com [chemimpex.com]

5. N-alpha-Fmoc-L-histidine | 116611-64-4 | FF48584 [biosynth.com]

6. total-synthesis.com [total-synthesis.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties
of Fmoc-DL-histidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2687447#fmoc-dl-histidine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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